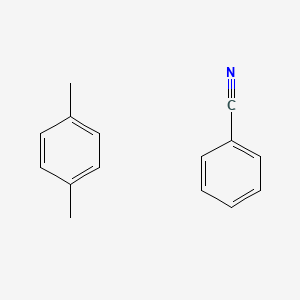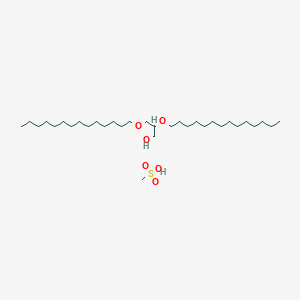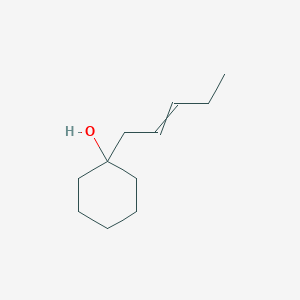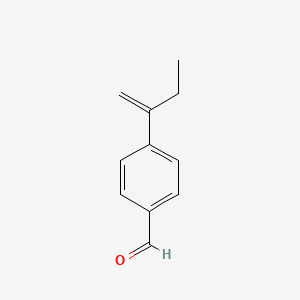
Benzonitrile--1,4-xylene (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile–1,4-xylene (1/1) is a chemical compound that combines benzonitrile and 1,4-xylene in a 1:1 ratio. Benzonitrile is an aromatic organic compound with the formula C6H5(CN), known for its sweet almond-like odor. It is primarily used as a precursor to various chemicals, including benzoguanamine. 1,4-xylene, also known as para-xylene, is an aromatic hydrocarbon with the formula C8H10. It is one of the three isomers of xylene and is widely used in the production of terephthalic acid and dimethyl terephthalate, which are precursors to polyethylene terephthalate (PET) plastics and fibers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzonitrile can be synthesized through several methods, including:
Cyanation of benzene halides: This involves the reaction of benzene halides with cyanide salts.
Ammoxidation of toluene: Toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile.
Dehydration of benzamide or benzaldehyde oxime: Benzamide or benzaldehyde oxime can be dehydrated to form benzonitrile.
Rosenmund–von Braun reaction: This involves the reaction of bromobenzene with cuprous cyanide or sodium cyanide in the presence of a solvent like dimethyl sulfoxide (DMSO).
1,4-xylene is typically obtained from the catalytic reforming of naphtha or the pyrolysis of gasoline. It can also be separated from mixed xylenes through fractional distillation and crystallization.
Industrial Production Methods
Industrial production of benzonitrile often involves the ammoxidation of toluene, where toluene, ammonia, and oxygen react at temperatures between 400 to 450°C. For 1,4-xylene, large-scale production is achieved through catalytic reforming and separation from mixed xylene streams.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile undergoes various chemical reactions, including:
Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation.
Hydrolysis: It can be hydrolyzed to benzoic acid in the presence of acidic or basic conditions.
Substitution: Electrophilic aromatic substitution reactions can occur, such as nitration, sulfonation, and halogenation.
1,4-xylene can undergo:
Oxidation: It can be oxidized to terephthalic acid or dimethyl terephthalate.
Halogenation: It can react with halogens to form halogenated derivatives.
Common Reagents and Conditions
Reduction of benzonitrile: Hydrogen gas and a metal catalyst like palladium or nickel.
Hydrolysis of benzonitrile: Acidic or basic aqueous solutions.
Oxidation of 1,4-xylene: Oxygen or air in the presence of a catalyst like cobalt or manganese.
Major Products
Reduction of benzonitrile: Benzylamine.
Hydrolysis of benzonitrile: Benzoic acid.
Oxidation of 1,4-xylene: Terephthalic acid or dimethyl terephthalate.
Applications De Recherche Scientifique
Benzonitrile–1,4-xylene (1/1) has various applications in scientific research:
Chemistry: Benzonitrile is used as a solvent and a precursor for the synthesis of other chemicals. 1,4-xylene is used in the production of PET plastics and fibers.
Biology: Benzonitrile derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzonitrile derivatives are explored for their potential use in pharmaceuticals.
Industry: 1,4-xylene is crucial in the production of PET, which is used in packaging, textiles, and other applications.
Mécanisme D'action
The mechanism of action of benzonitrile involves its ability to act as a ligand, forming coordination complexes with transition metals. These complexes are useful in various catalytic processes. Benzonitrile can also undergo nucleophilic addition reactions due to the presence of the cyano group.
1,4-xylene primarily acts as a precursor in the production of terephthalic acid and dimethyl terephthalate. The oxidation of 1,4-xylene involves the activation of the methyl groups, leading to the formation of carboxylic acid groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Similar to benzonitrile but contains an aldehyde group instead of a cyano group.
Toluene: Similar to 1,4-xylene but contains only one methyl group attached to the benzene ring.
Benzamide: Similar to benzonitrile but contains an amide group instead of a cyano group.
Uniqueness
Benzonitrile is unique due to its cyano group, which imparts distinct reactivity and coordination properties. 1,4-xylene is unique among the xylene isomers due to its symmetrical structure, making it particularly suitable for the production of terephthalic acid and dimethyl terephthalate.
Propriétés
Numéro CAS |
665005-76-5 |
|---|---|
Formule moléculaire |
C15H15N |
Poids moléculaire |
209.29 g/mol |
Nom IUPAC |
benzonitrile;1,4-xylene |
InChI |
InChI=1S/C8H10.C7H5N/c1-7-3-5-8(2)6-4-7;8-6-7-4-2-1-3-5-7/h3-6H,1-2H3;1-5H |
Clé InChI |
GSRXTJNGCSVHGU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C.C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,5R)-3-(5,6-Dichloropyridin-3-yl)-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B15159451.png)
![N-[3-(Triethoxysilyl)propyl]pyridine-4-carboxamide](/img/structure/B15159463.png)
![2,6-Bis{[(hex-4-en-1-yl)oxy]methyl}pyridine](/img/structure/B15159467.png)


![1-Ethenyl-3-[(3-methylphenoxy)methyl]benzene](/img/structure/B15159499.png)
![2-[(Hept-2-yn-1-yl)sulfanyl]phenyl iodoacetate](/img/structure/B15159504.png)

![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)

![6H-Dibenzo[c,h]chromen-6-one](/img/structure/B15159523.png)
